4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features unique substituents, including an iodine atom, an isobutoxymethyl group, and a trifluoropropyl group, which may impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the iodine atom: This step may involve iodination using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the isobutoxymethyl group: This could be done via alkylation reactions using isobutyl bromide or chloride in the presence of a base.
Incorporation of the trifluoropropyl group: This might involve nucleophilic substitution reactions using trifluoropropyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with a carbonyl group, while substitution could introduce various functional groups in place of the iodine atom.
Scientific Research Applications
4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-iodo-3-methyl-1H-pyrazole: Lacks the isobutoxymethyl and trifluoropropyl groups.
3-(isobutoxymethyl)-1H-pyrazole: Lacks the iodine and trifluoropropyl groups.
1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the iodine and isobutoxymethyl groups.
Uniqueness
The uniqueness of 4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole lies in its combination of substituents, which may impart distinct reactivity and properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
4-iodo-3-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3IN2O/c1-8(2)6-18-7-10-9(15)5-17(16-10)4-3-11(12,13)14/h5,8H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTGNQKGGMKSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1I)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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